4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Catalog No.
S904749
CAS No.
911312-76-0
M.F
C10H13BO5
M. Wt
224.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxycarbonyl-3-methoxyphenylboronic acid

CAS Number

911312-76-0

Product Name

4-Ethoxycarbonyl-3-methoxyphenylboronic acid

IUPAC Name

(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3

InChI Key

KJSHXBOKHSXLJP-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O

Another study mentioned the use of pinacol boronic esters, which are related to “4-Ethoxycarbonyl-3-methoxyphenylboronic acid”, in a process called protodeboronation . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes an ethoxycarbonyl group and a methoxy group on a phenyl ring. Its molecular formula is C10H13BO5, and it has a molecular weight of 224.02 g/mol. The compound is typically a solid at room temperature and is known for its stability and solubility in organic solvents, making it useful in various chemical applications .

As a potential intermediate, EC-MBPA likely wouldn't have a specific mechanism of action in biological systems. Its primary function would be as a coupling partner in organic synthesis.

  • Arylboronic acids can be moisture sensitive and may require handling under inert atmosphere [].
  • Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood.

  • Suzuki Coupling Reactions: This compound can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboronic acids.
  • Acid-Base Reactions: The boron atom in the compound can act as a Lewis acid, allowing it to react with nucleophiles.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

These reactions highlight the versatility of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in synthetic organic chemistry .

The synthesis of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid typically involves several steps:

  • Preparation of Boronic Acid: The initial step often includes the reaction of phenylboronic acid with ethyl chloroformate to introduce the ethoxycarbonyl group.
  • Methoxylation: The introduction of the methoxy group can be achieved through methoxylation techniques using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatographic methods to obtain high purity suitable for further applications.

These synthetic routes allow for the efficient production of this compound for both research and industrial purposes .

4-Ethoxycarbonyl-3-methoxyphenylboronic acid has several notable applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the development of functional materials, including sensors and catalysts.
  • Research Tool: In biochemical research, it may be used to study enzyme interactions and mechanisms due to its ability to form reversible covalent bonds with biomolecules .

Interaction studies involving 4-Ethoxycarbonyl-3-methoxyphenylboronic acid primarily focus on its reactivity with biological targets. Research indicates that boronic acids can selectively bind to diols and other nucleophilic groups present in biomolecules. This property makes them valuable for probing biological systems and developing targeted therapies. The specific interactions of this compound with proteins or enzymes have yet to be fully elucidated but warrant further investigation due to their potential implications in drug design .

Several compounds share structural similarities with 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methoxy-4-methoxycarbonylphenylboronic acidC9H11BO5Lacks ethoxycarbonyl group; different substitution pattern
4-Methylphenylboronic acidC7H9BO2Simpler structure; lacks additional functional groups
4-Hydroxyphenylboronic acidC6H7BO3Contains hydroxyl group; used in different biological contexts

Uniqueness of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid

The presence of both ethoxycarbonyl and methoxy groups distinguishes 4-Ethoxycarbonyl-3-methoxyphenylboronic acid from other similar compounds. This unique combination enhances its reactivity profile, making it particularly useful in specific synthetic applications where such functionalization is advantageous .

4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS: 911312-76-0) is a boronic acid derivative with the molecular formula C₁₀H₁₃BO₅ and a molecular weight of 224.02 g/mol. Its IUPAC name, 4-(ethoxycarbonyl)-3-methoxyphenylboronic acid, reflects its structural features:

  • A phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1.
  • A methoxy group (-OCH₃) at position 3.
  • An ethoxycarbonyl group (-COOCH₂CH₃) at position 4.

The compound’s SMILES notation (B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O) and InChIKey (KJSHXBOKHSXLJP-UHFFFAOYSA-N) further delineate its atomic connectivity.

Historical Context and Discovery

Boronic acids were first synthesized in 1860 by Edward Frankland through the oxidation of triethylborane. However, 4-ethoxycarbonyl-3-methoxyphenylboronic acid emerged much later, driven by advancements in cross-coupling reactions. Its development is tied to the rise of the Suzuki-Miyaura reaction in the 1980s, which necessitated structurally diverse boronic acids for synthesizing biaryl compounds. The compound’s synthesis was first reported in the early 2000s, coinciding with innovations in palladium-catalyzed borylation and flow chemistry techniques.

Research Significance in Organic Chemistry and Materials Science

This compound is pivotal in:

  • Organic Synthesis: As a building block for Suzuki-Miyaura couplings, enabling carbon-carbon bond formation in pharmaceuticals and agrochemicals.
  • Materials Science: Facilitating the development of boron-doped polymers and graphene for electronic applications.
  • Drug Discovery: Serving as an intermediate in anticancer agents and protease inhibitors.

Classical synthetic approaches to 4-Ethoxycarbonyl-3-methoxyphenylboronic acid rely primarily on organometallic intermediates generated through halogen-metal exchange reactions. These time-tested methodologies provide reliable access to the target compound, albeit with certain limitations in functional group tolerance and operational convenience.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange represents the most widely employed classical approach for synthesizing substituted phenylboronic acids. This methodology involves the treatment of an appropriately substituted aryl halide with an organolithium reagent, followed by trapping of the resulting aryllithium intermediate with a borate ester [1] [2] [3].

n-Butyllithium-Mediated Exchange

The standard protocol employs n-butyllithium as the halogen-metal exchange reagent. Starting from 4-ethoxycarbonyl-3-methoxybromobenzene, the reaction proceeds through initial formation of the corresponding aryllithium species at cryogenic temperatures [1]. The process requires careful temperature control, typically maintained at -70°C during the initial lithiation step to prevent decomposition of the organolithium intermediate [2].

The reaction sequence follows a well-established protocol: n-butyllithium (1.59 M in hexane, 925.0 mL) is added dropwise to a mixture of tetrahydrofuran (1,000 mL) and the aryl bromide (250.0 g, 1.34 mol) at -70°C under nitrogen atmosphere [1]. Following completion of the halogen-metal exchange (typically 1 hour), triisopropyl borate (300.9 g, 1.60 mol) is introduced dropwise, and the reaction mixture is allowed to warm slowly to room temperature over 18 hours [1].

The workup procedure involves quenching with 6M hydrochloric acid, followed by extraction with ethyl acetate. This methodology consistently delivers the target boronic acid in 78-85% yield after purification [1] [4].

tert-Butyllithium-Mediated Exchange

An alternative approach utilizes tert-butyllithium, which offers enhanced reactivity compared to n-butyllithium, particularly for challenging substrates bearing electron-withdrawing groups [2]. This method typically employs two or more equivalents of tert-butyllithium, with the first equivalent facilitating the halogen-metal exchange and subsequent equivalents reacting with the tert-butyl iodide byproduct to form isobutene, isobutane, and lithium iodide [2].

The enhanced reactivity of tert-butyllithium permits the use of lower reaction temperatures (-120°C) and shorter reaction times (2.5 hours total), while maintaining excellent yields (77-92%) [2] [3]. This approach is particularly valuable when dealing with sterically hindered or electronically deactivated substrates.

Mechanistic Considerations

Lithium-halogen exchange reactions proceed through a kinetically controlled mechanism involving the formation of an intermediate "ate-complex" [2]. The position of equilibrium varies with the relative stabilities of the carbanion intermediates, following the order sp > sp² > sp³ [2]. For aryl substrates, the reaction is typically thermodynamically favorable due to the enhanced stability of aryllithium species compared to alkyllithium reagents.

The stereochemical course of the reaction is particularly important for vinyl halides, where the exchange proceeds with complete retention of configuration [2]. This stereospecificity has been exploited in the synthesis of geometrically defined vinyl boronic acids.

Triisopropyl Borate Transmetalation

Triisopropyl borate serves as the most commonly employed boron source in classical boronic acid synthesis due to its excellent reactivity profile and commercial availability [5] [6]. This reagent effectively traps organometallic intermediates while providing a convenient pathway for subsequent hydrolysis to the free boronic acid.

Reaction Mechanism and Optimization

The transmetalation process involves nucleophilic attack of the organolithium reagent on the electrophilic boron center in triisopropyl borate, forming a tetrahedral "ate-complex" intermediate [7]. This intermediate subsequently undergoes ligand reorganization and elimination to yield the corresponding boronic ester, which is then hydrolyzed under acidic conditions to afford the free boronic acid [5].

Optimization studies have demonstrated that the stoichiometry of triisopropyl borate is critical for achieving high yields. Typically, 1.2-1.6 equivalents of the borate ester are employed to ensure complete consumption of the organolithium intermediate [1] [3]. Excess borate also helps suppress competing side reactions, such as homocoupling, which can occur when the organolithium reagent reacts with the initially formed boronic acid product.

Temperature Profile and Reaction Kinetics

The reaction temperature profile significantly influences both the yield and selectivity of the transmetalation process. The initial lithium-halogen exchange is conducted at -70°C to maintain the stability of the aryllithium intermediate [1]. Following addition of triisopropyl borate, the reaction mixture is gradually warmed to room temperature over 18-24 hours to ensure complete transmetalation [1] [3].

This extended reaction time at ambient temperature is necessary to achieve full conversion, as the transmetalation process exhibits relatively slow kinetics compared to the initial halogen-metal exchange [3]. Attempts to accelerate the reaction through elevated temperatures typically result in decreased yields due to competing decomposition pathways.

Workup and Purification Considerations

The workup procedure for triisopropyl borate-mediated boronic acid synthesis requires careful attention to pH control and extraction efficiency [1]. The reaction mixture is typically quenched with aqueous hydrochloric acid to protonate the borate ester and facilitate hydrolysis to the free boronic acid. The biphasic mixture is then extracted multiple times with ethyl acetate to ensure quantitative recovery of the product [1].

Purification of the crude boronic acid typically involves washing with heptane to remove lipophilic impurities, followed by recrystallization from appropriate solvent systems [1]. The choice of recrystallization solvent depends on the specific substitution pattern of the boronic acid, with ethanol-water mixtures being particularly effective for electron-rich substrates.

Modern Catalytic Approaches

Contemporary synthetic methodology has witnessed remarkable advances in transition metal-catalyzed boronic acid synthesis, offering improved functional group tolerance, milder reaction conditions, and enhanced operational simplicity compared to classical organometallic approaches.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation represents one of the most significant developments in modern boronic acid synthesis [8] [9]. This palladium-catalyzed cross-coupling reaction enables the direct conversion of aryl halides to boronic acid derivatives under relatively mild conditions with excellent functional group tolerance [8].

The methodology employs bis(pinacolato)diboron (B₂Pin₂) as the boron source in conjunction with palladium catalysts and appropriate base systems [8]. For 4-ethoxycarbonyl-3-methoxyphenylboronic acid synthesis, typical conditions involve Pd(PPh₃)₄ (0.5-5 mol%) as the catalyst, potassium phosphate or cesium carbonate as the base, and dioxane or dimethylformamide as the solvent at 80-100°C [8] .

The reaction proceeds through the well-established palladium(0)/palladium(II) catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the diboron reagent, and reductive elimination to generate the boronic ester product [8]. Subsequent hydrolysis under acidic conditions provides the free boronic acid in 70-93% yield .

Iridium-Catalyzed Carbon-Hydrogen Borylation

Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful methodology for the direct functionalization of aromatic substrates without requiring pre-functionalized starting materials [11] [12] [13]. This approach, pioneered by Hartwig and coworkers, enables the selective introduction of boronic acid functionality through direct carbon-hydrogen bond activation [11].

The Ishiyama-Takagi-Hartwig-Miyaura (ITHM) protocol employs iridium catalysts bearing bipyridine ligands in conjunction with bis(pinacolato)diboron under remarkably mild conditions [11]. The reaction typically proceeds at 40-80°C in cyclohexane or tetrahydrofuran, delivering boronic ester products in 85-95% yield [11] [12].

Recent developments have focused on the design of specialized ligand systems to enhance catalyst performance and selectivity. The silyl-bipyridine pincer ligand (SiNN-pincer) developed by researchers enables iridium-catalyzed carbon-hydrogen borylation under exceptionally mild conditions (~40°C) with outstanding yields (≥93%) [12].

Rhodium-Catalyzed Carbon-Hydrogen Borylation

Rhodium catalysis offers complementary reactivity to iridium systems, often providing enhanced reaction rates and improved compatibility with certain substrate classes [11] [14]. Studies have demonstrated that rhodium catalysts can complete carbon-hydrogen borylation reactions significantly faster than their iridium counterparts while maintaining excellent yields [11].

For example, while iridium-catalyzed carbon-hydrogen borylation of benzene requires 120 hours to achieve 53% yield, rhodium catalyst systems complete the same transformation within 2.5 hours with an improved yield of 92% [11]. This enhanced reactivity extends to functionalized substrates, making rhodium catalysis particularly attractive for industrial applications where reaction time is a critical consideration.

Direct Boronic Acid Synthesis Using Tetrahydroxydiboron

A significant advancement in modern boronic acid synthesis involves the use of tetrahydroxydiboron (BBA) as a more atom-economical boron source [8] [9]. This approach, developed by Buchwald and coworkers, enables the direct synthesis of boronic acids from aryl halides without requiring subsequent hydrolysis steps [8].

The methodology employs specialized palladium pre-catalysts, such as the second-generation XPhos preformed catalyst, which enables rapid formation of the requisite palladium(0) species at room temperature [8]. The reaction proceeds in ethanol with potassium acetate as the base, providing trifluoroborate salts that can be directly isolated or further functionalized [8].

This approach offers several advantages over traditional methods, including improved atom economy, elimination of hydrolysis steps, and the ability to isolate stable crystalline products that resist protodeboronation during storage [8].

Solid-Phase and Green Chemistry Alternatives

Environmental considerations and sustainability concerns have driven the development of alternative synthetic approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Solid-Phase Peptide Synthesis Approach

The methodology begins with loading of appropriately protected α-aminoboronic acid building blocks onto the resin, followed by sequential coupling and deprotection cycles [15]. The final products are obtained through direct cleavage from the resin using tetrahydrofuran-water mixtures, eliminating the need for liquid-liquid extractions and chromatographic purifications [15].

While this approach delivers products in moderate yields (49-54%), it offers exceptional purity (>95%) and significantly reduces waste generation compared to solution-phase methodologies [15]. The technique is particularly valuable for parallel synthesis applications and library generation.

Aqueous Hydrogen Peroxide Oxidation

Green chemistry principles have been successfully applied to boronic acid synthesis through the development of aqueous oxidation protocols using hydrogen peroxide as a benign oxidant [18] [19]. This methodology enables the rapid conversion of aromatic substrates to phenolic derivatives, which can serve as precursors for boronic acid synthesis.

The protocol utilizes water as the primary solvent and hydrogen peroxide as the oxidant, achieving remarkably short reaction times (1 minute) while maintaining excellent yields (85-95%) [18]. The process is scalable up to at least 5 grams and eliminates the need for chromatographic purification [18].

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate boronic acid synthesis while reducing energy consumption [20]. The methodology typically employs copper sulfate and phenylboronic acid as a catalyst system, enabling efficient transformations under reduced reaction times (10-30 minutes) [20].

This approach offers several advantages, including improved reaction rates, enhanced yields, and reduced energy consumption compared to conventional heating methods [20]. The technique is particularly well-suited for library synthesis and high-throughput applications.

Flow Chemistry Approaches

Continuous flow synthesis represents a modern approach to boronic acid preparation that offers improved safety, reduced waste generation, and enhanced scalability [21]. The multijet oscillating disc (MJOD) reactor system enables continuous production of phenylboronic acids through telescoped synthetic processes at cryogenic temperatures [21].

The flow process achieves residence times considerably shorter than batch mode operations while maintaining competitive yields (50-75%) [21]. Optimization through statistical experimental design has enabled the production of 4-methoxyphenylboronic acid at a rate of 2.0 kg per day, demonstrating the commercial viability of this approach [21].

Solvent-Free Methodologies

Recent developments have focused on eliminating organic solvents entirely through the development of neat reaction conditions [22]. These approaches typically employ solid-state reagents and catalyst systems that enable efficient transformations without the need for liquid reaction media.

While yields under solvent-free conditions are typically moderate (60-80%), the approach offers exceptional environmental benefits through the complete elimination of organic solvents and simplified workup procedures [22]. The methodology is particularly attractive for large-scale industrial applications where waste minimization is a primary concern.

Data Tables

Synthetic Methodologies Comparison

MethodTemperature Range (°C)Typical Yield (%)Reaction TimeKey ReagentsFunctional Group ToleranceScalabilityEnvironmental Impact
Lithium-Halogen Exchange with n-BuLi-78 to -7070-851-2 hoursn-BuLi, THF, triisopropyl borateModerateGoodModerate
Lithium-Halogen Exchange with t-BuLi-120 to -7875-902.5 hourst-BuLi, pentane-ether, triisopropyl borateModerateGoodModerate
Triisopropyl Borate Transmetalation-70 to 2065-8018-24 hoursTriisopropyl borate, hydrochloric acidGoodExcellentGood
Palladium-Catalyzed Miyaura Borylation80-10070-9016-24 hoursPd(PPh₃)₄, B₂Pin₂, K₃PO₄ExcellentExcellentGood
Iridium-Catalyzed C-H Borylation40-8085-951-9 hoursIr catalyst, B₂Pin₂, bipyridineExcellentGoodGood
Rhodium-Catalyzed C-H Borylation100-15080-922.5 hoursRh catalyst, B₂Pin₂GoodGoodGood
Solid-Phase SynthesisRoom temperature49-547 stepsFmoc chemistry, glycerol resinExcellentLimitedExcellent

Classical Synthesis Route Conditions

Classical MethodStarting MaterialOrganolithium ReagentBoron SourceSolvent SystemTemperature ProfileWorkup ProcedureReported Yield (%)
Lithium-Halogen Exchange (n-BuLi)4-Ethoxycarbonyl-3-methoxybromobenzenen-Butyllithium (1.59 M in hexane)Triisopropyl borate (1.2 equiv)THF/hexane-70°C (1h) → 20°C (18h)6M HCl quench, EtOAc extraction78-85
Lithium-Halogen Exchange (t-BuLi)4-Ethoxycarbonyl-3-methoxybromobenzenetert-Butyllithium (2.0 equiv)Triisopropyl borate (1.5 equiv)THF-ether-pentane-120°C → -78°C → 23°CAqueous workup, extraction77-92
Triisopropyl Borate Method4-Ethoxycarbonyl-3-methoxybromobenzenen-Butyllithium (1.1 equiv)Triisopropyl borate (1.6 equiv)THF-78°C (1h) → 20°C (18h)HCl/THF/hexane/water workup80-88

Modern Catalytic Approaches

Catalytic SystemCatalyst Loading (mol%)Boron ReagentTemperature (°C)Reaction Time (hours)Base SystemSolventTypical Yield (%)Functional Group ToleranceAdvantages
Pd-Catalyzed Miyaura Borylation0.5-5B₂Pin₂80-10016-24K₃PO₄/Cs₂CO₃Dioxane/DMF70-93ExcellentWide substrate scope, scalable
Pd-Catalyzed Direct Borylation (BBA)0.5-1Tetrahydroxydiboron (BBA)801-9KOAcEtOH80-95ExcellentAtom economical, direct boronic acid
Ir-Catalyzed C-H Borylation (ITHM)1-3B₂Pin₂40-801-24Not requiredCyclohexane/THF85-95ExcellentMild conditions, high selectivity
Ir-Catalyzed C-H Borylation (SiNN Pincer)1-2B₂Pin₂401-8Not requiredCyclohexane93-98ExcellentVery mild conditions, high yields
Rh-Catalyzed C-H Borylation1-5B₂Pin₂100-1502.5Not requiredCyclohexane80-92GoodFast reaction, good yields
Flow Chemistry Borylation5-10Triisopropyl borate-50 to -750.5-2Not requiredTHF/hexane50-75ModerateContinuous process, shorter residence time

Green Chemistry Alternatives

Green MethodEnvironmental BenefitsKey FeaturesTypical Yield (%)Reaction TimeScalabilityWaste Generation
Solid-Phase Peptide Synthesis (SPPS)No liquid-liquid extractions, minimal wasteDirect cleavage, high purity products49-547 stepsLimited to peptidesMinimal
Aqueous H₂O₂ OxidationWater as solvent, H₂O₂ as green oxidant1-minute reaction time, no chromatography85-951 minuteScalable to 5gVery low
Microwave-Assisted SynthesisReduced reaction time, energy efficientCuSO₄/PhB(OH)₂ catalyst system78-9210-30 minutesGood scalabilityLow
Flow Chemistry BorylationContinuous process, reduced wasteMultijet oscillating disc reactor50-750.5-2 hoursContinuous productionReduced
Room Temperature BorylationNo heating required, energy savingAmbient conditions, mild reagents70-852-12 hoursGood scalabilityLow
Solvent-Free ConditionsEliminates organic solventsNeat conditions, catalyst-free60-801-6 hoursExcellent scalabilityMinimal

Wikipedia

[4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid

Dates

Last modified: 08-16-2023

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